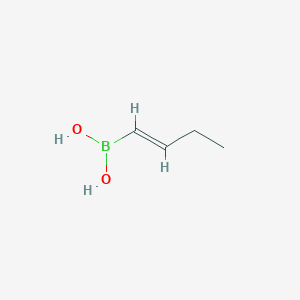
2-(4-Methoxy-3-(tosyloxy)benzylsulfonyl)acetic acid
Vue d'ensemble
Description
2-(4-Methoxy-3-(tosyloxy)benzylsulfonyl)acetic acid is a chemical compound with the CAS Number: 1005494-37-0 . It has a molecular weight of 414.46 and its IUPAC name is 2-((4-methoxy-3-(tosyloxy)benzyl)sulfonyl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H18O8S2/c1-12-3-6-14(7-4-12)27(22,23)25-16-9-13(5-8-15(16)24-2)10-26(20,21)11-17(18)19/h3-9H,10-11H2,1-2H3,(H,18,19) . This code provides a specific description of the molecular structure of the compound.Applications De Recherche Scientifique
Potential Applications in Inflammatory Diseases
Research on compounds like SC-41930, which share structural similarities with the target compound, shows potential applications in treating inflammatory diseases such as inflammatory bowel disease (IBD). SC-41930, an LTB4 receptor antagonist, demonstrated efficacy in reducing inflammation in a guinea pig model of colonic inflammation, indicating that similar compounds could be explored for their anti-inflammatory properties in conditions like IBD (Fretland et al., 1989).
Analgesic Activity
Compounds containing diarylsulfone moieties, similar to the target compound, have been investigated for their analgesic properties. New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones demonstrated analgesic activity without significant toxicity, suggesting that compounds with related structures could be useful in pain management (Bărbuceanu et al., 2020).
Role in Metabolic Pathways
Investigations into the metabolism of related compounds, such as 2-methoxyethanol and its derivatives, reveal their involvement in various metabolic pathways. Understanding the metabolic transformations of these compounds can provide insights into their potential toxicological and pharmacological implications, which could be relevant for designing safer and more effective therapeutic agents (Mebus et al., 1992).
Diuretic and Uricosuric Activities
Compounds such as (Acylaryloxy)acetic acids have shown diuretic and uricosuric activities, suggesting possible applications in managing conditions associated with fluid retention and gout (Hoffman et al., 1981). The study of related compounds could extend to exploring their potential as diuretics and uricosuric agents.
Antinociceptive Properties
Research on coumarin derivatives bearing substituted 3,4-dihydro-2H-benzothiazines, which share functional group similarities with the target compound, have demonstrated significant antinociceptive properties. These findings highlight the potential for developing new analgesic drugs based on structurally related compounds (Alipour et al., 2014).
Safety and Hazards
Mécanisme D'action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. The presence of sulfonyl and acetic acid groups in the compound suggests potential for interactions involving hydrogen bonding and ionic interactions .
Result of Action
The molecular and cellular effects of 2-(4-Methoxy-3-(tosyloxy)benzylsulfonyl)acetic acid’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(4-Methoxy-3-(tosyloxy)benzylsulfonyl)acetic acid . .
Propriétés
IUPAC Name |
2-[[4-methoxy-3-(4-methylphenyl)sulfonyloxyphenyl]methylsulfonyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O8S2/c1-12-3-6-14(7-4-12)27(22,23)25-16-9-13(5-8-15(16)24-2)10-26(20,21)11-17(18)19/h3-9H,10-11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGNUQSWIFVNFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)CS(=O)(=O)CC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001132098 | |
| Record name | 2-[[[4-Methoxy-3-[[(4-methylphenyl)sulfonyl]oxy]phenyl]methyl]sulfonyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001132098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-3-(tosyloxy)benzylsulfonyl)acetic acid | |
CAS RN |
1005494-37-0 | |
| Record name | 2-[[[4-Methoxy-3-[[(4-methylphenyl)sulfonyl]oxy]phenyl]methyl]sulfonyl]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005494-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[[4-Methoxy-3-[[(4-methylphenyl)sulfonyl]oxy]phenyl]methyl]sulfonyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001132098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-phenyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-5-carboxylic acid](/img/structure/B3070662.png)
![2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol](/img/structure/B3070666.png)

![4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3070683.png)





![3-[(1-Methyl-1H-pyrazole-4-carbonyl)-amino]-benzoic acid](/img/structure/B3070740.png)
![2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3070755.png)